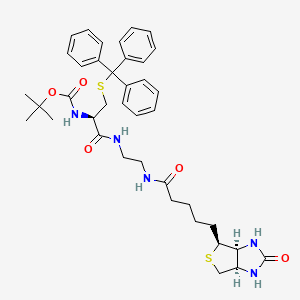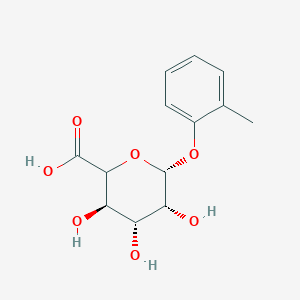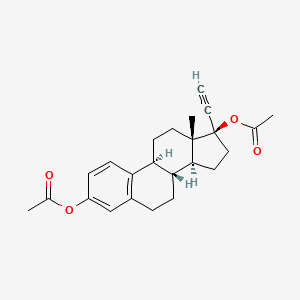
N-Biotinyl-N'-(N-Boc-S-trityl)cysteinyl Ethylenediamine
Overview
Description
N-Biotinyl-N’-(N-Boc-S-trityl)cysteinyl Ethylenediamine: is a complex organic compound that combines biotin, a vitamin essential for various metabolic processes, with a cysteine derivative and ethylenediamine. This compound is often used in biochemical research due to its unique properties, which allow it to interact with various biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Biotinyl-N’-(N-Boc-S-trityl)cysteinyl Ethylenediamine typically involves multiple steps:
Protection of Cysteine: The cysteine moiety is protected using a trityl group to prevent unwanted reactions at the thiol group.
Biotinylation: Biotin is attached to the protected cysteine through an amide bond formation.
Boc Protection: The amino groups of ethylenediamine are protected using a Boc (tert-butoxycarbonyl) group.
Coupling Reaction: The biotinylated cysteine and Boc-protected ethylenediamine are coupled together using a suitable coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve automated synthesis equipment and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group in the cysteine moiety can undergo oxidation to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols using reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: The protected groups (trityl and Boc) can be removed under acidic conditions to yield the free amine and thiol groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or TCEP in aqueous buffers.
Deprotection: Trifluoroacetic acid (TFA) for Boc removal and mild acids for trityl group removal.
Major Products:
Oxidation: Disulfide-linked dimers.
Reduction: Free thiol groups.
Deprotection: Free amine and thiol groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules. Biology: Employed in the study of protein interactions due to its biotin moiety, which can bind to streptavidin with high affinity. Medicine: Industry: Utilized in the development of biosensors and other analytical tools.
Mechanism of Action
The compound exerts its effects primarily through the biotin moiety, which binds to streptavidin or avidin with high affinity. This interaction is often used in various biochemical assays to immobilize or detect proteins and other biomolecules. The cysteine and ethylenediamine components can also interact with other molecules, providing additional functionality.
Comparison with Similar Compounds
- N-Biotinyl-N’-(N-Boc-cysteinyl) Ethylenediamine
- N-Biotinyl-N’-(N-Boc-S-methyl)cysteinyl Ethylenediamine
Uniqueness: N-Biotinyl-N’-(N-Boc-S-trityl)cysteinyl Ethylenediamine is unique due to the presence of the trityl group, which provides additional protection and stability to the thiol group in cysteine. This makes it particularly useful in applications where the thiol group needs to be protected until a specific point in the synthesis or assay.
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H49N5O5S2/c1-38(2,3)49-37(48)43-31(35(46)41-24-23-40-33(45)22-14-13-21-32-34-30(25-50-32)42-36(47)44-34)26-51-39(27-15-7-4-8-16-27,28-17-9-5-10-18-28)29-19-11-6-12-20-29/h4-12,15-20,30-32,34H,13-14,21-26H2,1-3H3,(H,40,45)(H,41,46)(H,43,48)(H2,42,44,47)/t30-,31-,32-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCRGAOYSJBHNS-SUGCFTRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H49N5O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
732.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1140891.png)
![3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2,4,6-tris(ethoxymethoxy)phenyl]-2-propen-1-one](/img/structure/B1140892.png)
![3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2-hydroxy-4,6-bis(ethoxymethoxy)phenyl]-2-propen-1-one](/img/structure/B1140893.png)

![(+)-N-Acetyl 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol Triisopropylsilyl Ether](/img/structure/B1140895.png)


